

# An In-depth Technical Guide to the Solubility of Dimethylmalononitrile in Organic Solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethylmalononitrile*

Cat. No.: *B1205571*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **dimethylmalononitrile**, a key building block in organic synthesis. While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers insights into its expected solubility based on its chemical properties. Furthermore, it provides a detailed experimental protocol for determining its solubility, empowering researchers to generate precise data for their specific applications.

## Physicochemical Properties of Dimethylmalononitrile

A foundational understanding of **dimethylmalononitrile**'s physical and chemical properties is crucial for predicting its solubility behavior.

| Property          | Value                                              | Reference                                                   |
|-------------------|----------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 7321-55-3                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>6</sub> N <sub>2</sub>       | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 94.11 g/mol                                        | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Melting Point     | 31-33 °C                                           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Boiling Point     | 120 °C at 33 mmHg                                  | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Appearance        | White to light yellow powder or lump               | <a href="#">[1]</a>                                         |
| Structure         | (CH <sub>3</sub> ) <sub>2</sub> C(CN) <sub>2</sub> |                                                             |

**Dimethylmalononitrile** is a relatively small molecule with two polar nitrile (-C≡N) groups. The presence of these nitrile groups, with their strong dipole moments, imparts a significant degree of polarity to the molecule.[\[5\]](#) This polarity is a key determinant of its solubility in various organic solvents.

## Expected Solubility in Organic Solvents

Based on the principle of "like dissolves like," the polarity of **dimethylmalononitrile** suggests it will be more soluble in polar organic solvents and less soluble in nonpolar organic solvents.[\[6\]](#) The lone pair of electrons on the nitrogen atoms of the nitrile groups can also act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.[\[5\]](#)

The following table provides a qualitative prediction of the solubility of **dimethylmalononitrile** in various classes of organic solvents.

| Solvent Class           | Examples                                                                | Expected Solubility | Rationale                                                                                    |
|-------------------------|-------------------------------------------------------------------------|---------------------|----------------------------------------------------------------------------------------------|
| Polar Protic Solvents   | Methanol, Ethanol, Isopropanol                                          | High                | Capable of hydrogen bonding with the nitrile groups and have high polarity.                  |
| Polar Aprotic Solvents  | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate    | High polarity allows for strong dipole-dipole interactions with dimethylmalononitrile.       |
| Slightly Polar Solvents | Ethyl Acetate, Dichloromethane                                          | Moderate to Low     | Lower polarity compared to the above classes, leading to weaker interactions.                |
| Nonpolar Solvents       | Toluene, Hexane, Cyclohexane                                            | Low to Insoluble    | Lack of polarity results in weak intermolecular forces with the polar dimethylmalononitrile. |

It is important to note that while these are educated predictions, empirical determination is necessary for quantitative and precise solubility data.

## Experimental Protocol for Solubility Determination

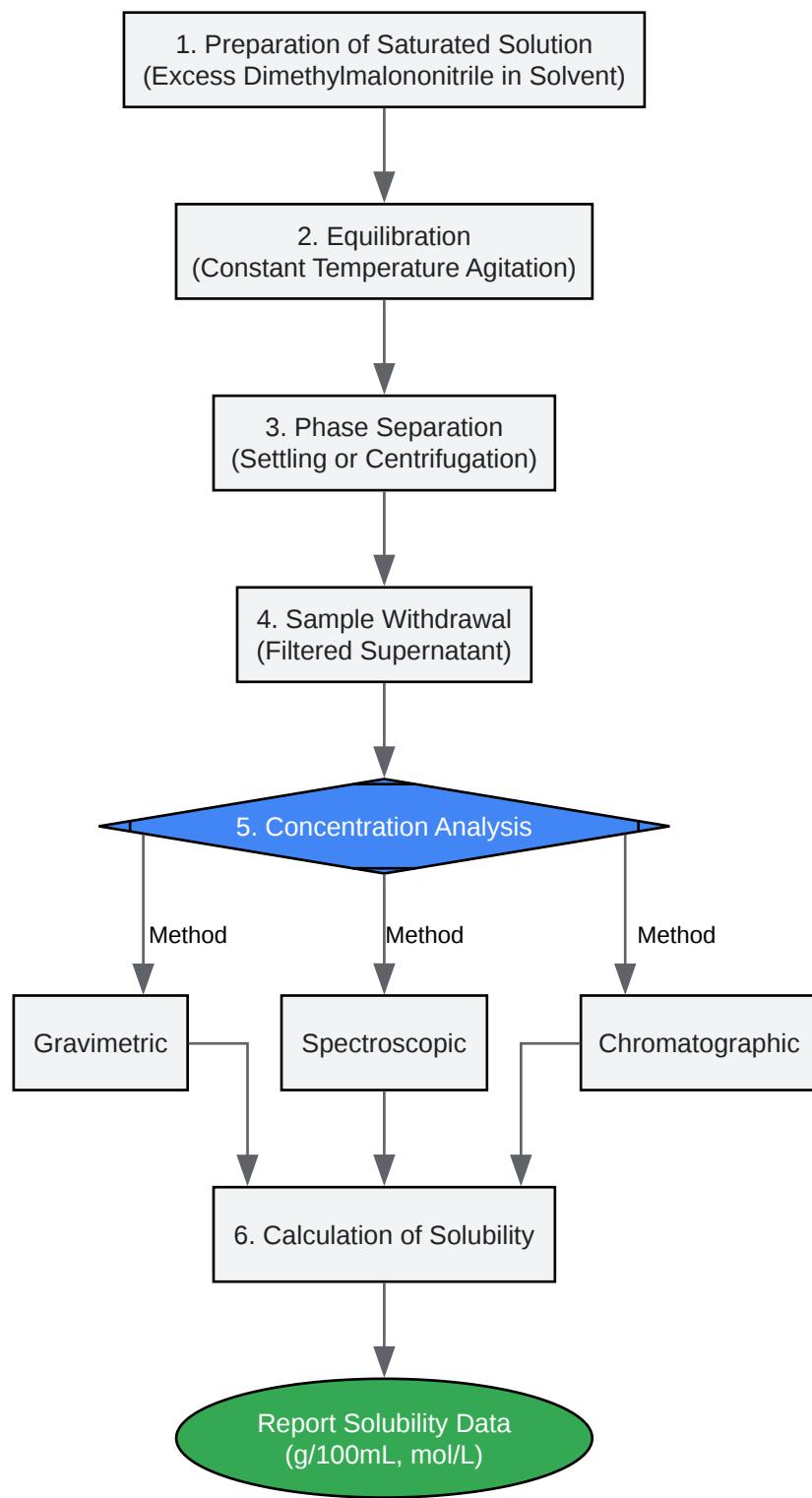
To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following protocol describes a static equilibrium method, which is a common and reliable technique for determining the solubility of a solid in a liquid solvent.

**Objective:** To determine the equilibrium solubility of **dimethylmalononitrile** in a selected organic solvent at a specific temperature.

**Materials:**

- **Dimethylmalononitrile** (high purity)<sup>[4]</sup>

- Selected organic solvent (analytical grade)
- Analytical balance
- Vials with tight-fitting caps
- Constant temperature bath or incubator
- Vortex mixer or magnetic stirrer
- Centrifuge (optional)
- Syringes and syringe filters (solvent-compatible, e.g., PTFE)
- Volumetric flasks
- Spectrophotometer (if using UV-Vis) or gravimetric analysis equipment (evaporating dish, oven)


**Procedure:**

- Preparation of Saturated Solutions:
  - Add an excess amount of **dimethylmalononitrile** to a series of vials.
  - Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial. The presence of undissolved solid is necessary to ensure saturation.
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
  - Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation:

- Allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.
- Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
- Sample Withdrawal and Analysis:
  - Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter ensures that no solid particles are transferred.
  - Dilute the withdrawn sample with a known volume of the solvent in a volumetric flask.
  - Analyze the concentration of **dimethylmalononitrile** in the diluted sample. This can be done via:
    - Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.
    - Spectroscopic Analysis (e.g., UV-Vis): If **dimethylmalononitrile** has a suitable chromophore, create a calibration curve of absorbance versus concentration and use it to determine the concentration of the sample.
    - Chromatographic Analysis (e.g., HPLC): Use a calibrated HPLC method to determine the concentration.
- Calculation of Solubility:
  - Calculate the concentration of **dimethylmalononitrile** in the saturated solution based on the analytical results and the dilution factor.
  - Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

## Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining the Solubility of **Dimethylmalononitrile**.

## Conclusion

While a comprehensive database of quantitative solubility data for **dimethylmalononitrile** in organic solvents is not readily available, its chemical structure provides a strong basis for predicting its solubility behavior. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. This information is critical for researchers and professionals in organic synthesis and drug development to effectively utilize **dimethylmalononitrile** in their work.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. DIMETHYLMALONONITRILE CAS#: 7321-55-3 [m.chemicalbook.com]
- 2. DIMETHYLMALONONITRILE | 7321-55-3 [chemicalbook.com]
- 3. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Dimethylmalononitrile in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205571#solubility-of-dimethylmalononitrile-in-organic-solvents>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)